molecular formula C14H11BrN6 B4554267 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4554267
M. Wt: 343.18 g/mol
InChI Key: WFYDBBKXEZRHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C14H11BrN6 and its molecular weight is 343.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.02286 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Properties A series of pyrazoline and pyrazole derivatives, including triazoloquinazolines, have been synthesized and studied for their antimicrobial properties. These compounds demonstrated significant activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antibacterial and antifungal agents (Hassan, 2013).

Anticancer Potential Research on triazoloquinazolines has also uncovered their potential as anticancer agents. A library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines was synthesized, with some compounds showing significant in vitro anticancer activity against various cancer cell lines. This suggests their potential application in developing novel anticancer therapies (Kovalenko et al., 2012).

Antileishmanial and Cytotoxicity Activities Novel triazoloquinazoline derivatives have been synthesized and evaluated for their antileishmanial and cytotoxic properties. These studies highlight the compound's potential as a basis for developing new treatments against leishmaniasis and for cytotoxic drugs, marking a significant contribution to pharmaceutical research (Madkour et al., 2018).

Insecticidal Properties Innovative heterocycles incorporating thiadiazole moieties, synthesized from derivatives similar to the one , showed promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application underscores the potential of such compounds in developing new, effective insecticides (Fadda et al., 2017).

H1-Antihistaminic Agents A novel class of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was synthesized, showing significant in vivo H1-antihistaminic activity. This suggests the compound's derivatives could serve as a basis for developing new classes of H1-antihistamines with potentially lower sedation effects compared to existing drugs (Alagarsamy et al., 2009).

Properties

IUPAC Name

2-[1-(4-bromopyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6/c1-9(20-7-10(15)6-17-20)13-18-14-11-4-2-3-5-12(11)16-8-21(14)19-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDBBKXEZRHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C=NC3=CC=CC=C3C2=N1)N4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.